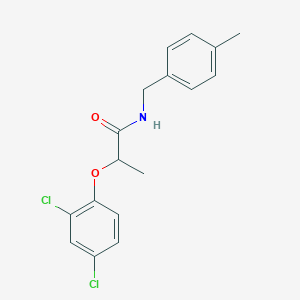
2-(2,4-dichlorophenoxy)-N-(4-methylbenzyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-(4-methylbenzyl)propanamide is a synthetic organic compound characterized by the presence of dichlorophenoxy and methylbenzyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(4-methylbenzyl)propanamide typically involves the reaction of 2,4-dichlorophenol with 4-methylbenzylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product yield. The process may involve multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product through additional reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(4-methylbenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
2-(2,4-dichlorophenoxy)-N-(4-methylbenzyl)propanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4-methylbenzyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-dichlorophenoxyacetic acid: A related compound with similar structural features but different functional groups.
4-methylbenzylamine: Shares the methylbenzyl group but lacks the dichlorophenoxy moiety.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(4-methylbenzyl)propanamide is unique due to its specific combination of dichlorophenoxy and methylbenzyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other related compounds.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-11-3-5-13(6-4-11)10-20-17(21)12(2)22-16-8-7-14(18)9-15(16)19/h3-9,12H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCULNYMDLOJPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-cycloheptyl-6-oxo-N-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5199965.png)
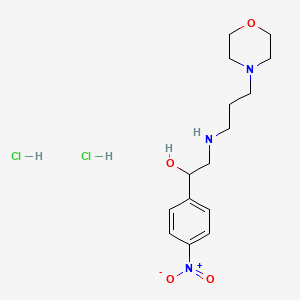
![[2-Bromo-4-[butanoyl-(4-chlorophenyl)sulfonylamino]naphthalen-1-yl] butanoate](/img/structure/B5199983.png)
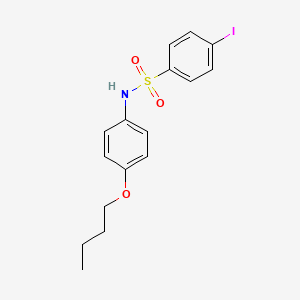
![3-[(4-iodophenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B5200008.png)
![(5E)-3-ethyl-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5200014.png)
![2-[(2-fluoro-6-nitrobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5200017.png)
![2-chloro-4-methyl-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B5200031.png)
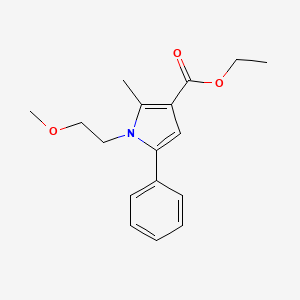
![17-(3-Methoxyphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B5200042.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5200053.png)
![N-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}-N'-PHENYLETHANEDIAMIDE](/img/structure/B5200068.png)
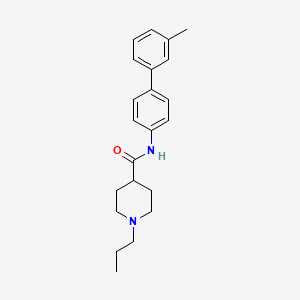
![N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5200076.png)
